3-aminophenyl sulfurofluoridate 3-aminophenyl sulfurofluoridate
Brand Name: Vulcanchem
CAS No.: 2245686-69-3
VCID: VC11613142
InChI:
SMILES:
Molecular Formula: C6H6FNO3S
Molecular Weight: 191.2

3-aminophenyl sulfurofluoridate

CAS No.: 2245686-69-3

Cat. No.: VC11613142

Molecular Formula: C6H6FNO3S

Molecular Weight: 191.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-aminophenyl sulfurofluoridate - 2245686-69-3

Specification

CAS No. 2245686-69-3
Molecular Formula C6H6FNO3S
Molecular Weight 191.2

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Aminophenyl sulfurofluoridate (C₆H₆FNO₃S) consists of a phenyl ring with an amino group (–NH₂) at the 3-position and a sulfurofluoridate (–OSO₂F) group. The molecular weight is calculated as 207.18 g/mol, with the sulfurofluoridate moiety contributing significant electrophilicity to the aromatic system .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₆H₆FNO₃S
Molecular Weight207.18 g/mol
IUPAC Name3-Aminophenyl fluorosulfonate
CAS Registry NumberNot yet assigned

Structural Analogues and Related Compounds

The sulfurofluoridate functional group is structurally analogous to sulfonyl fluorides (–SO₂F), which are widely used in click chemistry and bioconjugation . For example, 3-formylphenyl sulfurofluoridate (CAS 2460358-76-1) shares a similar backbone but substitutes the amino group with a formyl moiety. Another related compound, 3-(pentafluorothio)aniline (CAS 2993-22-8), replaces the sulfurofluoridate group with a pentafluorosulfur (–SF₅) unit, demonstrating the versatility of fluorine-containing substituents in modulating reactivity .

Synthesis and Manufacturing

General Synthetic Routes

Aryl sulfurofluoridates are typically synthesized via the reaction of phenols with sulfur dioxide difluoride (SO₂F₂) in the presence of a base such as triethylamine. This method, validated for 3-formylphenyl sulfurofluoridate, can be adapted for 3-aminophenyl sulfurofluoridate by starting with 3-aminophenol:

Reaction Scheme
3-Aminophenol + SO₂F₂ → 3-Aminophenyl sulfurofluoridate + HF

The reaction proceeds under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions. Yields depend on the steric and electronic effects of the substituents; electron-donating groups like –NH₂ may enhance reactivity by stabilizing intermediate oxonium species .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Purity is assessed using high-performance liquid chromatography (HPLC), with typical purity levels exceeding 95%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.2–7.4 ppm (aromatic protons), δ 5.1 ppm (broad singlet, –NH₂), and δ 3.8 ppm (–OSO₂F coupling).

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ −38 ppm, characteristic of the –OSO₂F group .

Infrared (IR) Spectroscopy

Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (S–F stretch), consistent with sulfurofluoridate functional groups.

TechniqueKey Signals
¹H NMRδ 7.2–7.4 (aromatic), δ 5.1 (–NH₂)
¹⁹F NMRδ −38 (–OSO₂F)
IR1350 cm⁻¹ (S=O), 750 cm⁻¹ (S–F)

Reactivity and Functionalization

Nucleophilic Substitution

The sulfurofluoridate group serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For instance, amines or thiols can displace the –OSO₂F moiety, forming sulfonamides or thioethers, respectively . This reactivity parallels that of sulfonyl fluorides, which are activated by Lewis acids like Ca(NTf₂)₂ to form sulfonamides in high yields .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the ortho and para positions. For example, nitration or halogenation reactions would preferentially occur at these sites, enabling further functionalization of the aromatic ring .

Applications in Pharmaceutical Chemistry

Sulfonamide Synthesis

Sulfurofluoridates are precursors to sulfonamides, a class of compounds with broad pharmaceutical applications. Calcium triflimide [Ca(NTf₂)₂] catalyzes the reaction between sulfurofluoridates and amines, enabling the synthesis of diverse sulfonamides under mild conditions . For example:

Example Reaction
3-Aminophenyl sulfurofluoridate + Aniline → 3-Aminophenylsulfonamide + HF

This method avoids the use of unstable sulfonyl chlorides and harsh oxidants, making it suitable for late-stage functionalization of drug candidates .

Bioconjugation and Prodrug Design

The –OSO₂F group’s reactivity enables its use in bioconjugation strategies. For instance, sulfurofluoridates can label proteins or antibodies via reaction with lysine residues, creating stable sulfonamide linkages . Additionally, prodrugs leveraging the sulfurofluoridate moiety could release active agents under specific physiological conditions.

Future Directions

Mechanistic Studies

The role of Lewis acids in sulfurofluoridate activation remains underexplored. Future studies could investigate how Ca(NTf₂)₂ or similar catalysts enhance reactivity, potentially enabling stereoselective transformations .

Expanding Substrate Scope

Developing methods to incorporate 3-aminophenyl sulfurofluoridate into heterocyclic systems (e.g., pyridines, indoles) could unlock new avenues in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator